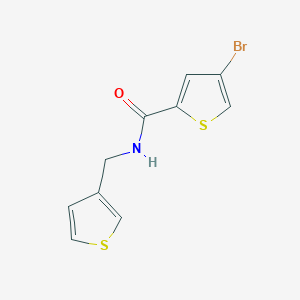

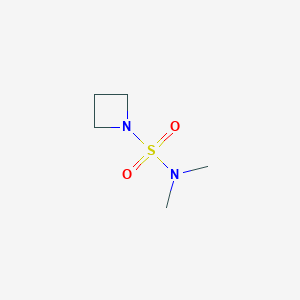

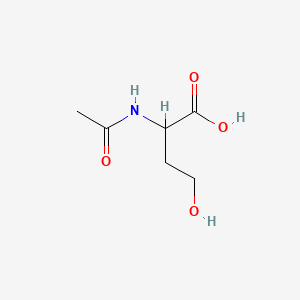

![molecular formula C12H18N2OS B2641429 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2199369-00-9](/img/structure/B2641429.png)

3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some compounds related to the thiazole ring have shown analgesic activity, which means they can relieve pain .

Anti-inflammatory Activity

Thiazole derivatives have also been used for their anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling.

Antimicrobial Activity

Thiazole derivatives have been used as antimicrobial agents . Antimicrobial substances inhibit the growth of microorganisms like bacteria, fungi, and viruses.

Antifungal Activity

Thiazole derivatives have shown antifungal properties . Antifungal medications are used to treat fungal infections, which can occur in any part of the body.

Antiviral Activity

Thiazole derivatives have been used in the treatment of viral infections . Antiviral drugs are a class of medication used specifically for treating viral infections.

Antitumor Activity

Thiazole derivatives have demonstrated antitumor or cytotoxic effects . These compounds can inhibit the growth of tumors and can be used in cancer treatment.

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective effects . Neuroprotective drugs are medications that protect brain neurons from degeneration and injury.

作用機序

Target of Action

The primary target of the compound 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is actively respiring cells . These cells are capable of converting the water-soluble form of the compound into an insoluble form .

Mode of Action

The compound 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane interacts with its targets by being converted from a water-soluble form to an insoluble form . This conversion is carried out by the mitochondrial reductases present in the actively respiring cells .

Biochemical Pathways

The biochemical pathway affected by 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves the redox potential of cells . The conversion of the compound from a water-soluble form to an insoluble form is an indicator of the redox potential of the cells .

Pharmacokinetics

The ADME properties of 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane are such that it is slightly soluble in water . It is soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties impact the bioavailability of the compound, with its solubility influencing how easily it can be absorbed and distributed within the body .

Result of Action

The result of the action of 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is the formation of an insoluble purple formazan . This formazan is then solubilized, and its concentration is determined by optical density . This process is used to assess cell viability as a function of redox potential .

Action Environment

The action, efficacy, and stability of 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane can be influenced by environmental factors such as the presence of other solvents and the pH of the environment . For instance, the compound is more soluble in alcohol and ether compared to water, which can influence its action and efficacy . Additionally, the compound should be stored at room temperature and protected from light to maintain its stability .

将来の方向性

特性

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-4,5-dimethyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-8-9(2)16-12(13-8)15-11-7-14-5-3-10(11)4-6-14/h10-11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXINBTLXBIESIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC2CN3CCC2CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

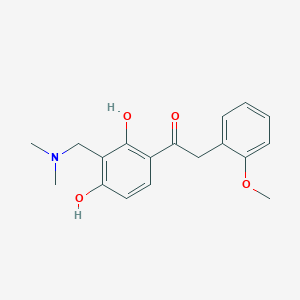

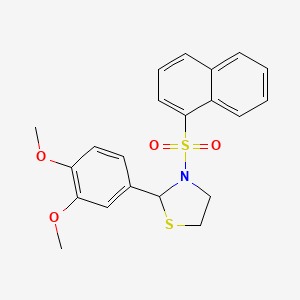

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2641346.png)

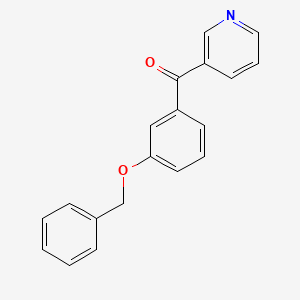

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2641349.png)

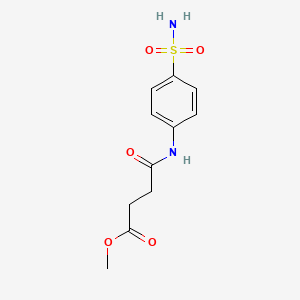

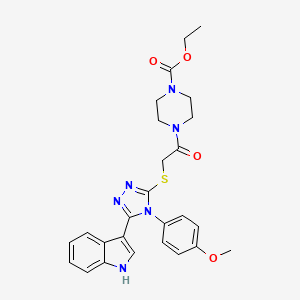

![2-[2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]isoindole-1,3-dione](/img/structure/B2641356.png)

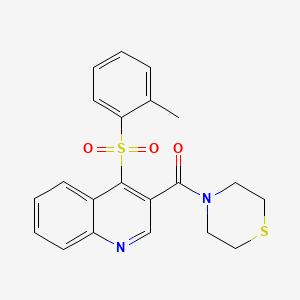

![Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2641365.png)